Cas no 920206-53-7 (1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine)

1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine 化学的及び物理的性質
名前と識別子
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- [4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
- 1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine
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- インチ: 1S/C24H25N7O3/c1-3-34-20-10-6-18(7-11-20)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)17-4-8-19(33-2)9-5-17/h4-11,16H,3,12-15H2,1-2H3
- InChIKey: PNWFWYCLNVKZSV-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC=NC3N(C4=CC=C(OCC)C=C4)N=NC=32)CC1)(C1=CC=C(OC)C=C1)=O
1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2865-1119-10μmol |
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |
920206-53-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2865-1119-5μmol |
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |
920206-53-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2865-1119-2mg |
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |
920206-53-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2865-1119-75mg |
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |
920206-53-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2865-1119-20mg |
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |
920206-53-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2865-1119-5mg |
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |
920206-53-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2865-1119-30mg |
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |
920206-53-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2865-1119-10mg |
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |
920206-53-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2865-1119-50mg |
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |
920206-53-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2865-1119-1mg |
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine |
920206-53-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazine 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methoxybenzoyl)piperazineに関する追加情報
1-3-(4-Ethoxyphenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Yl-4-(4-Methoxybenzoyl)Piperazine: A Comprehensive Overview
1-3-(4-Ethoxyphenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Yl-4-(4-Methoxybenzoyl)Piperazine, also known by its CAS number 920206-53-7, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives and incorporates a triazolopyrimidine moiety, which is known for its diverse biological activities. The structure of this compound is characterized by a piperazine ring substituted at position 4 with a 4-methoxybenzoyl group and at position 1 with a triazolopyrimidine moiety substituted at position 7 by a 4-ethoxyphenyl group. This unique combination of functional groups makes it an interesting target for research in drug discovery.
The synthesis of 1-3-(4-Ethoxyphenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Yl derivatives has been extensively studied due to their potential as kinase inhibitors and other therapeutic agents. Recent studies have highlighted the importance of the triazolopyrimidine core in modulating the biological activity of the compound. For instance, researchers have reported that the substitution pattern on the triazolopyrimidine ring significantly influences its binding affinity to various protein targets. The presence of electron-donating groups like methoxy and ethoxy substituents further enhances the compound's stability and bioavailability.
In terms of biological activity, 1-3-(4-Ethoxyphenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-based compounds have shown promising results in anti-cancer studies. A recent study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several cancer cell lines by targeting key enzymes involved in cell proliferation and survival. The incorporation of the piperazine ring further enhances its ability to penetrate cellular membranes, making it a potential candidate for drug development.
The pharmacokinetic properties of 1-3-(4-Ethoxyphenyl)-3H-substituted compounds have also been evaluated in preclinical models. Studies indicate that the compound has favorable absorption and distribution profiles, which are critical for its effectiveness as a therapeutic agent. Additionally, its metabolic stability has been assessed using in vitro assays, revealing that it undergoes minimal phase I metabolism, which reduces the risk of toxicity.
From a structural perspective, the compound's architecture allows for further modification to optimize its pharmacological properties. For example, altering the substituents on the phenyl rings or modifying the triazolopyrimidine core could lead to improved potency and selectivity. Researchers are actively exploring these possibilities to develop next-generation drugs targeting specific diseases such as cancer and inflammatory disorders.
In conclusion, 1-3-(4-Ethoxyphenyl)-3H-substituted piperazine derivatives represent a promising class of compounds with significant potential in drug discovery. Their unique structure and diverse biological activities make them an attractive focus for both academic and industrial research. As advancements in synthetic methodologies and biological screening continue to evolve, this compound is likely to play a pivotal role in the development of novel therapeutic agents.
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